molecular formula C20H22F2N6O2S B5449739 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No.: B5449739
M. Wt: 448.5 g/mol
InChI Key: BQSXECCUVMURHY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a sulfonyl group, a pyrimidine ring, and an imidazole ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing imidazoles involve the reaction of diketones with ammonia or primary amines . The synthesis of substituted imidazoles has been a topic of recent research, with advances in regiocontrolled synthesis .


Molecular Structure Analysis

The compound contains a pyrimidine ring and an imidazole ring, both of which are aromatic and contribute to the stability of the molecule. The difluorophenyl group is electron-withdrawing, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring could undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the basic piperazine ring could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing an imidazole ring work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of similar compounds with different substituents, to investigate their potential as therapeutic agents .

Properties

IUPAC Name

4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O2S/c1-13-14(2)28(12-23-13)20-11-19(24-15(3)25-20)26-6-8-27(9-7-26)31(29,30)18-10-16(21)4-5-17(18)22/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSXECCUVMURHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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